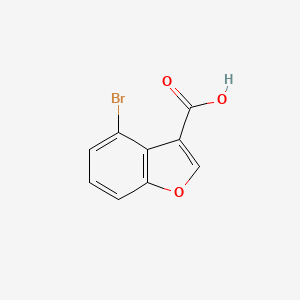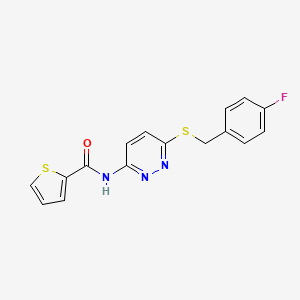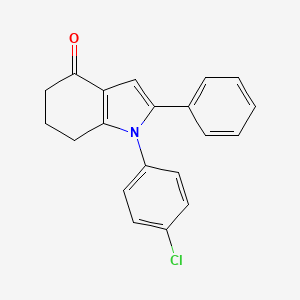
1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (1-CPT-2-P) is a synthetic molecule with a unique chemical structure that has been studied extensively over the past few decades. It has been found to have a wide range of applications in scientific research and in lab experiments, and has been used to study a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
Environmental Impact of Chlorophenols
Chlorophenols, which include compounds like 4-chlorophenol, have been extensively reviewed for their environmental impact. These compounds are moderately toxic to mammalian and aquatic life, with the possibility of considerable toxicity to fish upon long-term exposure. Environmental persistence varies, becoming moderate to high depending on conditions, although bioaccumulation is expected to be low. The organoleptic effects of chlorophenols are significant, impacting the aquatic environment through contamination (Krijgsheld & Gen, 1986).
Synthesis and Classification of Indoles
The synthesis of indole structures, to which our compound of interest is related, has been a topic of significant interest. A comprehensive classification system for indole synthesis methods has been developed, reflecting the compound's importance across various fields including pharmaceuticals. This system categorizes synthesis methods into nine types, facilitating understanding of the strategic approaches used in indole construction and aiding in the identification of novel synthetic routes (Taber & Tirunahari, 2011).
Toxicity and Environmental Fate of Chlorinated Compounds
Studies on DDT (dichlorodiphenyltrichloroethane) and its metabolites have provided insights into the environmental fate and toxicity of chlorinated organic compounds. These studies highlight the substantial impact of biotransformation and environmental processes on the isomeric composition and persistence of such compounds, underscoring their environmental and health implications (Ricking & Schwarzbauer, 2012).
Pharmacological Effects of Related Compounds
Research into compounds with similar structural features has explored their potential pharmacological effects. For example, chlorogenic acid, which shares some structural similarity, is noted for its wide range of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects. This indicates the potential for structurally related compounds to possess significant biological activity (Naveed et al., 2018).
Mécanisme D'action
Mode of Action
It’s possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one are not clearly defined. Given the compound’s structure, it could potentially interfere with a variety of biochemical processes. Without specific studies, it’s difficult to determine the exact pathways this compound affects .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-15-9-11-16(12-10-15)22-18-7-4-8-20(23)17(18)13-19(22)14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEULXVGRKYJQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

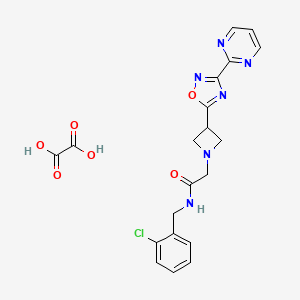
![N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582862.png)
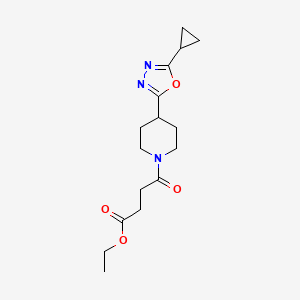
![3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2582865.png)
![7-[(2-Chlorophenyl)methyl]-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2582866.png)
![3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2582867.png)
![(E)-2-Phenyl-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]ethenesulfonamide](/img/structure/B2582868.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2582869.png)

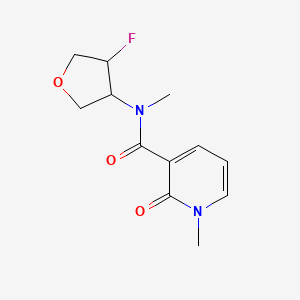
![2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol](/img/structure/B2582876.png)

